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molecular formula C17H17N B8305388 1-(4-Ethylbenzyl)-1H-indole

1-(4-Ethylbenzyl)-1H-indole

Cat. No. B8305388
M. Wt: 235.32 g/mol
InChI Key: OTHFLEXCWVCKKX-UHFFFAOYSA-N
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Patent
US08048897B2

Procedure details

To a solution of indole (4.0 g, 34.1 mmol), potassium hydroxide (2.40 g, 42.6 mmol) in ethanol (200 mL) was added and the mixture solution was stirred at room temperature for two hours. The solvent was distilled under reduced pressure. The residue was dissolved in acetone (200 mL), and 1-chloromethyl-4-ethylbenzene (5.28 g, 34.1 mmol) was added thereto. The reaction mixture was stirred at room temperature a whole day and night, and then subjected to Celite filtration and the filtrate was distilled under reduced pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:500)] to obtain the title compound (3.8 g, 47%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].Cl[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH3:21])=[CH:16][CH:15]=1>C(O)C>[CH2:20]([C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)=[CH:15][CH:16]=1)[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.28 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture solution was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (200 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature a whole day and night
FILTRATION
Type
FILTRATION
Details
subjected to Celite filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:500)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=CC=C(CN2C=CC3=CC=CC=C23)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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